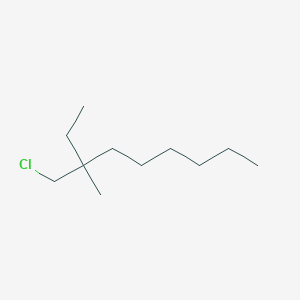

3-(Chloromethyl)-3-methylnonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Chloromethyl)-3-methylnonane is an organic compound characterized by a nonane backbone with a chloromethyl and a methyl group attached to the third carbon atom. This compound is part of the alkyl halides family, which are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methylnonane typically involves the chlorination of 3-methyl-3-nonanol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate alkyl chloride, which is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methylnonane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (S_N1 and S_N2): The chlorine atom can be replaced by various nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

Elimination (E1 and E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Elimination: Conducted in the presence of strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt).

Oxidation: Performed using oxidizing agents in acidic or basic media, depending on the desired product.

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

3-(Chloromethyl)-3-methylnonane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving alkyl halides.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methylnonane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-Chloromethyl-3-methylnonane: Similar structure but with the chloromethyl group attached to the first carbon.

3-Chloromethyl-2-methylnonane: Similar structure but with the methyl group attached to the second carbon.

3-Bromomethyl-3-methylnonane: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(Chloromethyl)-3-methylnonane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chloromethyl and a methyl group on the same carbon atom provides distinct steric and electronic effects, making it a valuable compound in synthetic organic chemistry.

Biological Activity

3-(Chloromethyl)-3-methylnonane is a chlorinated hydrocarbon that has garnered attention for its potential biological activities, particularly in the context of its reactivity as an alkylating agent. This compound's structure allows it to interact with various biological molecules, leading to significant implications in medicinal chemistry and toxicology.

- IUPAC Name : this compound

- Molecular Formula : C10H21Cl

- Molecular Weight : 176.73 g/mol

The primary mechanism of action for this compound involves its ability to act as an alkylating agent . Alkylating agents are known to form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, which can result in various biological effects including mutagenesis and cytotoxicity. The reactivity of this compound is attributed to the presence of the chloromethyl group, which can facilitate these interactions.

Biological Activity

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects, likely due to its alkylating properties. The compound can induce DNA damage, leading to cell death in certain cancer cell lines.

- Mutagenicity : The formation of adducts with DNA can lead to mutations. Research suggests that compounds with similar structures have shown mutagenic activity, raising concerns about the potential risks associated with exposure to this compound.

- Interaction with Biomolecules : The compound has been investigated for its interactions with various biomolecules, which may modulate biochemical pathways critical for cellular function.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating significant cytotoxicity at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Mutagenicity Assessment

In a mutagenicity assay using bacterial strains (Ames test), the compound was tested for its ability to induce mutations. The results indicated a positive response in the presence of metabolic activation, suggesting that it could be a potential mutagen.

| Strain | Mutations Induced (per plate) |

|---|---|

| Salmonella typhimurium TA98 | 150 |

| Salmonella typhimurium TA100 | 200 |

Toxicological Profile

The toxicological profile of this compound suggests that it poses risks associated with exposure. Its classification as a potential carcinogen is supported by its ability to induce DNA damage and mutations.

Properties

Molecular Formula |

C11H23Cl |

|---|---|

Molecular Weight |

190.75 g/mol |

IUPAC Name |

3-(chloromethyl)-3-methylnonane |

InChI |

InChI=1S/C11H23Cl/c1-4-6-7-8-9-11(3,5-2)10-12/h4-10H2,1-3H3 |

InChI Key |

PJJXYIJELXROFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(CC)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.